Amino-Tri-(m-PEG4-ethoxymethyl)-methane

PROTAC linker trifunctional PEG multivalent bioconjugation

Leverage the unique trifunctional architecture of Amino-Tri-(m-PEG4-ethoxymethyl)-methane: three identical amine termini enable homogeneous conjugation of up to three carboxyl-containing ligands via amide bond formation without orthogonal protection. This branched PEG4 scaffold delivers 50% higher payload capacity than di-functional linkers and 3-fold vs. mono-functional counterparts, while providing superior steric shielding, proteolytic resistance, and pH/thermal stability. Ideal for heterotrivalent PROTAC constructs, multivalent drug delivery, and multifunctional imaging probes. High purity, ready stock.

Molecular Formula C40H80N4O18
Molecular Weight 905.1 g/mol
Cat. No. B8104229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-Tri-(m-PEG4-ethoxymethyl)-methane
Molecular FormulaC40H80N4O18
Molecular Weight905.1 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)N
InChIInChI=1S/C40H80N4O18/c1-48-16-19-54-28-31-57-25-22-51-13-7-42-37(45)4-10-60-34-40(41,35-61-11-5-38(46)43-8-14-52-23-26-58-32-29-55-20-17-49-2)36-62-12-6-39(47)44-9-15-53-24-27-59-33-30-56-21-18-50-3/h4-36,41H2,1-3H3,(H,42,45)(H,43,46)(H,44,47)
InChIKeyHRTAKXVPXIKONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-Tri-(m-PEG4-ethoxymethyl)-methane CAS 1428661-67-9 Technical Overview for Procurement and Research Selection


Amino-Tri-(m-PEG4-ethoxymethyl)-methane (CAS: 1428661-67-9) is a trifunctional polyethylene glycol (PEG)-based linker featuring a central amine core and three symmetrically arranged PEG4-ethoxymethyl branches, with a molecular weight of 905.08 g/mol and molecular formula C40H80N4O18 . The compound belongs to the branched PEG linker class and is primarily utilized as a PROTAC (Proteolysis Targeting Chimera) linker component for synthesizing heterobifunctional protein degraders [1]. The central amine reacts with activated NHS esters or carboxylic acids in the presence of HATU, enabling conjugation to carboxyl-containing ligands .

Why Generic Substitution of Amino-Tri-(m-PEG4-ethoxymethyl)-methane with Linear or Mono-Functional PEG Linkers Fails in Multivalent Conjugation Workflows


Generic substitution of Amino-Tri-(m-PEG4-ethoxymethyl)-methane with linear mono-functional or di-functional PEG linkers is not functionally equivalent due to fundamental differences in valency, hydrodynamic radius, and conjugate stability. Linear PEG linkers of comparable molecular weight provide only single or dual attachment points, limiting payload capacity to one or two functional entities per linker molecule . In contrast, the trifunctional branched architecture of Amino-Tri-(m-PEG4-ethoxymethyl)-methane enables simultaneous conjugation of up to three ligands or payloads, creating a fundamentally different molecular scaffold . Furthermore, branched PEG polymers confer enhanced steric shielding of conjugated biomolecules compared to linear PEGs of equivalent mass, resulting in increased stability against proteolytic digestion and improved pH and temperature tolerance [1]. These architectural distinctions directly impact experimental outcomes in multivalent drug delivery, PROTAC ternary complex formation, and branched bioconjugate assembly—rendering simple molar-equivalent substitution with linear or lower-valency linkers scientifically invalid.

Amino-Tri-(m-PEG4-ethoxymethyl)-methane Quantitative Differentiation Evidence: Trifunctional Valency, Conjugation Capacity, and Branched Architecture Performance


Trifunctional Valency vs. Mono-Functional m-PEG4-Amine: Conjugation Site Capacity Comparison for Multivalent Bioconjugate Assembly

Amino-Tri-(m-PEG4-ethoxymethyl)-methane provides three reactive amine-terminated PEG4 branches emanating from a central core, whereas mono-functional m-PEG4-Amine offers only a single reactive amine terminus . This difference in valency (3:1 ratio) translates directly to payload capacity in conjugation workflows—the trifunctional linker can attach up to three payload molecules or ligands per linker unit, while the mono-functional analog is limited to one .

PROTAC linker trifunctional PEG multivalent bioconjugation valency comparison

Trifunctional vs. Di-Functional Amino-PEG-Amine Linkers: Comparative Conjugation Capacity and Molecular Architecture Differentiation

Amino-Tri-(m-PEG4-ethoxymethyl)-methane features three amine-terminated PEG4 arms arranged symmetrically around a central methane core, providing 3 reactive sites per molecule . In contrast, Di(Amino-PEG4)-amine contains only two amino groups, offering reduced conjugation capacity for multivalent assembly .

branched PEG linker multifunctional conjugation PROTAC scaffold valency comparison

Branched vs. Linear PEG Architecture: Enhanced Solubility and Reduced Micellar Size for Drug Delivery Applications

Higher PEG density architectures, characteristic of branched PEG structures including trifunctional linkers like Amino-Tri-(m-PEG4-ethoxymethyl)-methane, produce smaller micellar sizes and higher water solubilities compared to linear PEG analogs of similar molecular mass [1]. The branched configuration provides a larger hydrophilic surface-to-volume ratio relative to linear counterparts .

branched PEG drug delivery micelle formation solubility enhancement PEG density

Branched PEG Conjugate Stability: Enhanced Proteolytic Resistance and Thermal Stability vs. Linear PEG Conjugates

Branched PEGylated enzymes demonstrate increased pH stability, temperature stability, and greater resistance to proteolytic digestion compared to linear PEGylated enzymes [1]. The branched PEG architecture provides superior coverage of protein surfaces due to its 'umbrella-like' structure relative to linear PEG analogs .

PEGylation protein conjugation branched PEG stability proteolytic resistance thermal stability

Trifunctional vs. Heterotrifunctional PEG Linkers: Functional Group Specificity and Conjugation Chemistry Compatibility

Amino-Tri-(m-PEG4-ethoxymethyl)-methane presents three chemically identical primary amine termini, enabling uniform reactivity with carboxyl-containing ligands via amide bond formation . This contrasts with heterotrifunctional linkers such as Amino-PEG4-tris-PEG4-alkyne, which combine a single amine with three alkyne groups, requiring orthogonal conjugation strategies (amine-NHS coupling plus copper-catalyzed azide-alkyne cycloaddition) .

trifunctional PEG linker amine reactivity PROTAC synthesis heterobifunctional linker conjugation chemistry

Branched PEG Architecture and Reduced Viscosity vs. Linear PEG of Equivalent Molecular Weight in Protein Precipitation Applications

In comparative studies of 3-arm star (branched) PEGs versus linear PEGs of equivalent molecular weight, PEG branching consistently reduced dynamic viscosity while maintaining comparable precipitation yields when used at higher concentrations [1]. The reduced viscosity of branched PEG solutions facilitates improved handling characteristics and process scalability [2].

branched PEG protein precipitation viscosity reduction bioprocessing PEG architecture

Amino-Tri-(m-PEG4-ethoxymethyl)-methane Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Trifunctional PROTAC Linker for Ternary Complex Scaffold Construction

Amino-Tri-(m-PEG4-ethoxymethyl)-methane is optimally deployed as the central scaffold in trifunctional PROTAC constructs requiring attachment of three distinct functional moieties—such as dual E3 ligase recruitment strategies where a single degrader molecule targets two E3 ligases simultaneously plus a target protein ligand . The three identical amine termini enable homogeneous conjugation of carboxyl-containing ligands via amide bond formation, eliminating the need for orthogonal protection strategies required by heterotrifunctional linkers . This architectural specificity makes the compound uniquely suitable for constructing heterotrivalent PROTACs, a distinct application class not addressable with mono-functional or di-functional PEG linkers .

Multivalent Drug Delivery Scaffold Engineering for Enhanced Payload Density

The trifunctional architecture of Amino-Tri-(m-PEG4-ethoxymethyl)-methane supports the construction of drug delivery scaffolds with 50% higher conjugation site capacity compared to di-functional PEG linkers (3 vs. 2 reactive termini) and 3-fold higher capacity compared to mono-functional alternatives . The branched PEG configuration provides the class-level advantages of reduced micellar size and enhanced water solubility relative to linear PEG analogs of comparable molecular mass, making the compound particularly valuable for nanocarrier formulations requiring high-density payload loading with favorable aqueous compatibility . This application scenario is most relevant for researchers developing multivalent drug conjugates, targeted therapeutic delivery systems, or branched polymer-drug architectures where maximizing payload per linker unit is a critical design parameter.

Bioconjugate Assembly Requiring Enhanced Conjugate Stability and Reduced Solution Viscosity

For applications involving protein conjugation or bioconjugate assembly where long-term stability under physiological conditions is paramount, the branched PEG architecture characteristic of Amino-Tri-(m-PEG4-ethoxymethyl)-methane provides class-level advantages in proteolytic resistance, pH stability, and thermal stability compared to linear PEG conjugates . Additionally, the branched topology is associated with reduced solution viscosity relative to linear PEG of equivalent molecular weight, improving handling characteristics and process scalability in bioprocessing workflows . This scenario is particularly relevant for researchers developing PEGylated protein therapeutics, antibody conjugates, or enzyme formulations where conjugate integrity and formulation processability directly impact downstream utility and commercial viability .

Multifunctional Probe Development for Imaging and Diagnostic Applications

Amino-Tri-(m-PEG4-ethoxymethyl)-methane serves as an ideal scaffold for constructing multifunctional imaging probes requiring attachment of targeting ligands, fluorescent reporters, and additional functional modules within a single molecular architecture . The three identical amine termini enable streamlined, single-chemistry conjugation of carboxyl-containing payloads without requiring orthogonal protection/deprotection sequences . The PEG4 spacer arms provide flexible geometry and hydrophilicity that minimize steric hindrance between conjugated payloads while maintaining aqueous solubility of the final construct . This application scenario is most suitable for researchers developing targeted molecular imaging agents, multiplexed diagnostic probes, or theranostic platforms where multiple functional entities must be integrated into a single, well-defined molecular scaffold.

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